molecular formula C8H6N2O3 B8011146 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B8011146
M. Wt: 178.14 g/mol
InChI Key: KUUIUOFBHXBSML-UHFFFAOYSA-N
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Description

6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromopyruvic acid in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in dimethylformamide (DMF) at elevated temperatures (around 120°C) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can produce various alkyl or acyl derivatives .

Scientific Research Applications

6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but different functional groups.

    Imidazo[1,2-b]pyridazine: Another heterocyclic compound with a similar core structure but differing in the position of nitrogen atoms.

Uniqueness: 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

6-hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-1-2-7-9-3-6(8(12)13)10(7)4-5/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUIUOFBHXBSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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